molecular formula C9H11N3S B1353718 Acetophenone thiosemicarbazone CAS No. 2302-93-4

Acetophenone thiosemicarbazone

Cat. No.: B1353718
CAS No.: 2302-93-4
M. Wt: 193.27 g/mol
InChI Key: JMULZUQMMLAALR-UHFFFAOYSA-N
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Description

Acetophenone thiosemicarbazone is a chemical compound derived from acetophenone and thiosemicarbazide. It is known for its diverse biological activities, including antiviral, antibacterial, antimalarial, and anticancer properties . This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetophenone thiosemicarbazone can be synthesized through the reaction of acetophenone with thiosemicarbazide. The reaction typically involves mixing acetophenone with thiosemicarbazide in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction proceeds as follows:

C6H5COCH3+NH2NHCSNH2C6H5C(=NNHCSNH2)CH3\text{C}_6\text{H}_5\text{COCH}_3 + \text{NH}_2\text{NHCSNH}_2 \rightarrow \text{C}_6\text{H}_5\text{C}(=N\text{NHCSNH}_2)\text{CH}_3 C6​H5​COCH3​+NH2​NHCSNH2​→C6​H5​C(=NNHCSNH2​)CH3​

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the reaction between acetophenone and thiosemicarbazide, resulting in higher yields and shorter reaction times.

Chemical Reactions Analysis

Types of Reactions: Acetophenone thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of acetophenone thiosemicarbazone involves its ability to act as a tridentate ligand, binding to metal ions and forming stable complexes. These complexes can inhibit various enzymes and proteins, leading to their biological activities . For example, it inhibits tyrosinase by interacting with the copper ions in the enzyme’s active site, thereby preventing melanin production .

Comparison with Similar Compounds

  • Benzaldehyde thiosemicarbazone
  • Salicylaldehyde thiosemicarbazone
  • Furfural thiosemicarbazone

Comparison: Acetophenone thiosemicarbazone is unique due to its specific structure, which allows it to form stable metal complexes and exhibit a wide range of biological activities. Compared to benzaldehyde thiosemicarbazone, it has a higher affinity for metal ions and greater inhibitory activity against certain enzymes . Salicylaldehyde thiosemicarbazone and furfural thiosemicarbazone also exhibit biological activities, but their efficacy and target specificity differ based on their structural variations .

Properties

IUPAC Name

(1-phenylethylideneamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMULZUQMMLAALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945709
Record name 2-(1-Phenylethylidene)hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2302-93-4
Record name Acetophenone, thiosemicarbazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2302-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Phenylethylidene)hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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